molecular formula C25H36N4O4S B2978782 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 946346-89-0

3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2978782
CAS No.: 946346-89-0
M. Wt: 488.65
InChI Key: DDGDUALLJKPRNO-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a tetrahydroquinoline core, a 4-methylpiperazine moiety, and a 3,4-dimethoxybenzenesulfonamide group.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O4S/c1-27-12-14-29(15-13-27)23(20-7-9-22-19(16-20)6-5-11-28(22)2)18-26-34(30,31)21-8-10-24(32-3)25(17-21)33-4/h7-10,16-17,23,26H,5-6,11-15,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGDUALLJKPRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. Its structure suggests that it may interact with various biological targets, particularly in the central nervous system (CNS) and possibly in cancer therapeutics. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C21H30N4O4S\text{C}_{21}\text{H}_{30}\text{N}_{4}\text{O}_{4}\text{S}

Anticancer Activity

Recent investigations into similar compounds have revealed promising anticancer properties. For instance, compounds with similar structural features have shown significant growth inhibition across various cancer cell lines. The following table summarizes findings from related studies:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHeLa (cervical)5.0Apoptosis induction
Compound BMCF-7 (breast)3.5Cell cycle arrest
Compound CA549 (lung)4.0Inhibition of angiogenesis

Note : Specific data for 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide remains to be elucidated.

Neuroprotective Effects

The tetrahydroquinoline derivatives are often explored for neuroprotective effects. Studies on related compounds have demonstrated:

  • Inhibition of Monoamine Oxidase (MAO) : Compounds exhibiting MAO inhibition can potentially alleviate symptoms of depression and anxiety by increasing levels of neurotransmitters such as serotonin and dopamine.
  • Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals, thus protecting neuronal cells from oxidative stress.

Case Studies

  • Study on Tetrahydroquinoline Derivatives : A study highlighted that derivatives similar to the target compound exhibited neuroprotective effects in models of Parkinson's disease by inhibiting calcium influx and reducing neurotoxin-induced damage .
  • Anticancer Screening : Another investigation into sulfonamide derivatives revealed that certain compounds displayed selective cytotoxicity against cancer cell lines while sparing normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Chemistry

Sulfonamide derivatives are a prolific class of bioactive molecules. Below is a comparison with structurally related compounds from the literature:

Compound Key Structural Features Reported Activity Reference
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Pyrimidinyl-thione, thiazole-linked sulfonamide Antimicrobial activity (synthesis focus)
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine-aniline hybrid, 4-methylbenzenesulfonamide Anticancer activity (inhibition of kinase pathways)
Target Compound: 3,4-Dimethoxy-N-(2-(1-methyltetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)sulfonamide Tetrahydroquinoline, 4-methylpiperazine, 3,4-dimethoxybenzenesulfonamide No direct activity data available N/A

Key Observations:

Substituent Influence: The tetrahydroquinoline moiety in the target compound differentiates it from simpler sulfonamides (e.g., pyrimidinyl or pyridine derivatives in ). This group may enhance lipophilicity or receptor binding compared to smaller heterocycles. The 4-methylpiperazine substituent could modulate solubility or interact with amine-binding pockets in biological targets, a feature absent in the analogues from .

Pharmacological Gaps :

  • Unlike the thiazole- and pyridine-linked sulfonamides in , which exhibit antimicrobial or kinase-inhibitory activity, the target compound’s biological profile remains uncharacterized in the provided evidence.

Synthetic Challenges :

  • The target compound’s complexity (multiple stereocenters, bulky substituents) likely necessitates advanced synthetic strategies, such as multi-step coupling or resolution techniques, compared to simpler sulfonamide syntheses described in .

Research Findings and Limitations

No experimental data (e.g., IC₅₀ values, crystallographic structures, or toxicity profiles) for the target compound are present in the provided evidence.

Critical Analysis of Evidence

  • : Focuses on crystallographic software (SHELX), which is tangential to pharmacological comparisons.
  • : Describes sulfonamide syntheses but lacks overlap with the target compound’s structure or activity.

Recommendations for Future Research

Pharmacological Screening : Prioritize assays for kinase inhibition, antimicrobial activity, or receptor binding.

Structural Elucidation : Use X-ray crystallography (via SHELX ) to resolve stereochemistry and confirm conformation.

SAR Studies: Compare with piperazine- or quinoline-containing sulfonamides to isolate functional group contributions.

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